4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine
CAS No.: 1221342-69-3
Cat. No.: VC11720830
Molecular Formula: C12H20ClN3O3S
Molecular Weight: 321.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221342-69-3 |
|---|---|
| Molecular Formula | C12H20ClN3O3S |
| Molecular Weight | 321.82 g/mol |
| IUPAC Name | 4-[3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]propyl]morpholine |
| Standard InChI | InChI=1S/C12H20ClN3O3S/c1-20(17,18)12-14-10-11(9-13)16(12)4-2-3-15-5-7-19-8-6-15/h10H,2-9H2,1H3 |
| Standard InChI Key | ZGVKHFCLWZEZQD-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=NC=C(N1CCCN2CCOCC2)CCl |
| Canonical SMILES | CS(=O)(=O)C1=NC=C(N1CCCN2CCOCC2)CCl |
Introduction
The compound 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine is a synthetic organic molecule that combines structural elements of imidazole, sulfonyl, and morpholine groups. This compound belongs to a class of derivatives often explored for their potential biological and pharmaceutical applications due to the functional diversity provided by these groups.
Imidazole derivatives are known for their broad bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties. The addition of sulfonyl and morpholine moieties enhances the compound's solubility and potential interaction with biological targets.
Synthesis Pathway
While specific synthesis details for this compound are not readily available in the provided data, it is likely synthesized through a multi-step process involving:
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Functionalization of Imidazole: Introduction of the chloromethyl group at position 5 using chlorinating agents like thionyl chloride.
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Attachment of Methanesulfonyl Group: Achieved via sulfonation reactions using methanesulfonyl chloride or similar reagents.
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Linking to Morpholine: Through nucleophilic substitution or alkylation reactions involving a propyl chain as a spacer.
Such synthetic routes are common for structurally complex molecules in medicinal chemistry.
Potential Applications
The structural features suggest potential uses in the following areas:
4.1. Pharmaceutical Development
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Imidazole-based compounds have shown promise in anticancer, antifungal, and anti-inflammatory research. The addition of a sulfonyl group may improve metabolic stability and bioavailability .
4.2. Enzyme Inhibition
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The compound's functional groups could interact with active sites of enzymes, suggesting applications as inhibitors in biochemical pathways.
4.3. Drug Delivery
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The morpholine ring improves hydrophilicity, which might enhance drug solubility and distribution in aqueous environments.
Analytical Data
The characterization of such compounds typically involves techniques such as:
| Technique | Purpose | Expected Results |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Peaks corresponding to imidazole protons, chloromethyl group, and morpholine ring. |
| Mass Spectrometry | Molecular weight confirmation | Parent ion peak at ~310 m/z (depending on ionization mode). |
| IR Spectroscopy | Identification of functional groups | Sulfonyl group (~1350 cm⁻¹), C-N stretching (~1200 cm⁻¹). |
Biological Activity
Although specific experimental data on this compound is unavailable in the provided sources:
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Similar compounds have demonstrated cytotoxicity against cancer cell lines .
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The chloromethyl group may facilitate covalent binding to biomolecules, enhancing potency but requiring careful toxicity evaluation.
Challenges and Considerations
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Toxicity Concerns: Chloromethyl derivatives can be reactive and potentially toxic.
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Synthetic Challenges: Multi-step synthesis with high purity requirements can limit scalability.
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Biological Evaluation: Comprehensive testing is needed to confirm bioactivity and safety profiles.
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